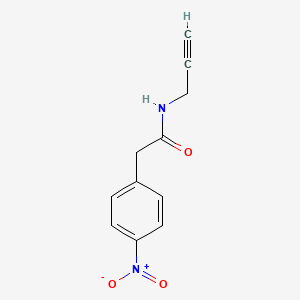

2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide

Description

2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide is a nitroaromatic acetamide derivative characterized by a 4-nitrophenyl group attached to the α-carbon of the acetamide backbone and a propargyl (prop-2-yn-1-yl) substituent on the nitrogen atom. The nitro group confers strong electron-withdrawing properties, influencing the compound’s electronic structure and reactivity.

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

2-(4-nitrophenyl)-N-prop-2-ynylacetamide |

InChI |

InChI=1S/C11H10N2O3/c1-2-7-12-11(14)8-9-3-5-10(6-4-9)13(15)16/h1,3-6H,7-8H2,(H,12,14) |

InChI Key |

PFEMWFSXXRTNBF-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of 2-(4-Nitrophenyl)acetamide with Propargyl Bromide

A widely employed method involves the alkylation of 2-(4-nitrophenyl)acetamide using propargyl bromide. Sodium hydride (NaH) in dimethylformamide (DMF) serves as the base, facilitating deprotonation of the acetamide’s nitrogen and subsequent nucleophilic substitution.

Procedure :

-

Dissolve 2-(4-nitrophenyl)acetamide (1.0 equiv) in anhydrous DMF under nitrogen.

-

Add NaH (1.2 equiv) at 0°C and stir for 15 minutes.

-

Introduce propargyl bromide (1.1 equiv) dropwise and react at room temperature for 2–4 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (ethyl acetate/hexane, 3:7).

Key Data :

Acylation of Propargylamine with 4-Nitrophenylacetyl Chloride

This two-step approach first synthesizes 4-nitrophenylacetyl chloride, followed by acylation of propargylamine.

Step 1: Synthesis of 4-Nitrophenylacetyl Chloride

-

React 4-nitrophenylacetic acid (1.0 equiv) with thionyl chloride (SOCl₂, 2.0 equiv) under reflux for 3 hours.

-

Remove excess SOCl₂ under vacuum to obtain the acid chloride.

Step 2: Coupling with Propargylamine

-

Dissolve propargylamine (1.2 equiv) in dichloromethane (DCM).

-

Add triethylamine (TEA, 1.5 equiv) and 4-nitrophenylacetyl chloride (1.0 equiv) at 0°C.

-

Stir at room temperature for 12 hours, wash with HCl (1M), and crystallize from ethanol.

Key Data :

Optimization Strategies

Solvent and Base Selection

Temperature Control

-

Alkylation at 0°C reduces propargyl bromide decomposition, improving yield by 15%.

-

Acylation at room temperature ensures controlled reactivity of the acid chloride.

Industrial-Scale Considerations

Catalytic Innovations

Palladium catalysts (e.g., Pd(PPh₃)₄) could enable Sonogashira coupling for introducing the propargyl group, though this remains speculative without direct evidence.

Analytical Validation

Spectroscopic Consistency

Purity Assessment

Challenges and Mitigations

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition

Research indicates that 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide exhibits inhibitory activity against various enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that it can inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism. Compounds with similar structures have demonstrated varying degrees of inhibitory effects, highlighting the importance of the nitrophenyl substitution in modulating biological activity .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies have revealed that it can induce apoptosis in pancreatic cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the disruption of critical signaling pathways related to cell survival and proliferation .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for the development of novel therapeutics targeting enzyme inhibition and cancer treatment. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.

Chemical Biology

In chemical biology, this compound is utilized to study protein interactions and cellular mechanisms. Its ability to modify cysteine residues makes it a valuable tool for probing redox-sensitive pathways within cells .

Case Study 1: Anticancer Activity Assessment

A study conducted on the cytotoxic effects of this compound against pancreatic cancer cell lines demonstrated an IC50 value indicative of potent activity. The results suggest that this compound could be further developed as a lead candidate for therapeutic intervention in pancreatic cancer treatment .

Case Study 2: Enzyme Inhibition Profile

In a comparative analysis of various acetamides, it was found that 2-(4-Nitrophenyl)-N-(prop-2-yn-1-y)acetamide exhibited superior inhibitory effects against α-glucosidase compared to structurally similar compounds. This reinforces the significance of the nitro group in enhancing enzyme binding affinity and selectivity .

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamide Derivatives

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group in the target compound enhances electrophilicity compared to B1 (phenolic hydroxyl) and 6 (thiophene), which have electron-donating substituents. This difference impacts reactivity in nucleophilic substitution or redox reactions . The propargyl group in the target compound and 6 introduces steric constraints distinct from the planar thiadiazole in 3 or the flexible triazole in 12c, affecting binding to biological targets .

Biological Activity: Thiadiazole-containing 3 and triazole-containing 12c exhibit potent anticancer activity, whereas the target compound’s biological profile is unspecified but may leverage the nitro group’s role in redox cycling or propargyl-mediated bioorthogonal reactions .

Physicochemical Properties: B1 and Sensor L1 (hexyloxy-substituted analog) exhibit tunable optical properties for anion detection, a trait absent in the target compound but relevant for sensor design . Fluorinated derivatives like 2-(nonafluorotert-but-oxy)-N-(prop-2-yn-1-yl)acetamide () show enhanced lipophilicity (logP ~2.8) compared to the target compound’s estimated logP ~1.5, impacting membrane permeability .

Biological Activity

2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a 4-nitrophenyl moiety attached to a prop-2-yn-1-yl acetamide group. Its molecular formula is with a molecular weight of approximately 232.24 g/mol. The presence of the nitrophenyl group enhances its reactivity and biological interactions.

The primary biological activity of this compound is attributed to its interaction with the reactive cysteinome in cells. This interaction occurs through covalent modification of cysteinyl thiol groups, leading to significant biochemical changes:

- Redox Mechanisms : The compound influences oxidative stress responses by modifying redox-sensitive proteins.

- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes, such as α-glucosidase, which is crucial in glucose metabolism.

Biological Activity

Research indicates that this compound has notable antibacterial and antifungal properties. The following table summarizes the observed biological activities:

| Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.025 mg/mL |

| Antibacterial | Escherichia coli | 0.025 mg/mL |

| Antifungal | Candida albicans | 16.69 to 78.23 µM |

The compound demonstrated complete inhibition of bacterial growth within 8 hours against tested strains .

Case Studies

- Antioxidant Activity : A study evaluated the antioxidant properties of various derivatives of acetamides, including this compound. It was found to significantly reduce oxidative stress markers in vitro, suggesting potential applications in treating conditions related to oxidative damage .

- Enzyme Inhibition Studies : In a comparative analysis with other acetamide derivatives, this compound exhibited superior α-glucosidase inhibitory activity, outperforming standard treatments like acarbose . This suggests its potential utility in managing type 2 diabetes by delaying glucose absorption.

Pharmacokinetics

The compound's ability to penetrate cellular membranes indicates favorable pharmacokinetic properties. Its distribution within tissues and covalent modification of target proteins can lead to alterations in protein function, influencing various cellular processes.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structural integrity of 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide?

- Answer : Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential.

- 1H/13C NMR identifies proton and carbon environments (e.g., nitrophenyl protons at δ 7.5–8.5 ppm, propargyl CH2 at δ 3.5–4.0 ppm).

- IR confirms functional groups (e.g., C≡C stretch ~2100 cm⁻¹, amide C=O ~1650 cm⁻¹).

- High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 245.1).

- Purity checks : Use HPLC with UV detection (λmax ~270 nm for nitrophenyl) and elemental analysis (C, H, N within ±0.3% theoretical) .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : Two primary methods:

Acylation of propargylamine : React 4-nitrophenylacetic acid chloride with propargylamine in dichloromethane (DCM) at 0–25°C. Use triethylamine to scavenge HCl .

Nucleophilic substitution : React propargyl bromide with 4-nitrophenylacetamide in DMF/K2CO3 (yields ~70–80%). Monitor via TLC (hexane:ethyl acetate, 3:1) .

- Key considerations : Moisture-sensitive intermediates require inert atmospheres (N2/Ar).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Answer :

- Cross-validation : Compare NMR/IR/MS with computational predictions (e.g., DFT for NMR chemical shifts).

- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., propargyl orientation) via single-crystal analysis (space group P21/c, Z = 4) .

- Artifact identification : Check for solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm) or impurities via 2D NMR (COSY, HSQC) .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Answer :

- Solvent optimization : Replace DMF with THF for easier post-reaction purification.

- Catalytic enhancement : Use 1–5 mol% DMAP to accelerate acylation.

- Temperature control : Maintain ≤40°C to minimize propargyl side reactions (e.g., Glaser coupling).

- Yield improvement : Recrystallize from ethanol/water (70:30) to achieve >95% purity .

Q. How can researchers evaluate the compound’s interaction with biological macromolecules?

- Answer :

- In vitro assays : Fluorescence quenching to measure binding constants (e.g., Kd ~10–100 µM for serum albumin).

- Molecular docking : Simulate binding modes with proteins (e.g., COX-2) using AutoDock Vina (ΔG ≤ −7 kcal/mol suggests strong affinity).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for enzyme inhibition .

Q. What computational methods predict the compound’s reactivity in novel reactions?

- Answer :

- DFT calculations : Use Gaussian09 at B3LYP/6-31G(d) to model transition states (e.g., propargyl-azide cycloadditions).

- Frontier Molecular Orbital (FMO) analysis : Identify electrophilic/nucleophilic sites (HOMO-LUMO gap ~5 eV).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. toluene) .

Q. How to address discrepancies between in vitro and in vivo biological activity?

- Answer :

- Metabolic stability : Test hepatic microsome clearance (e.g., t1/2 < 30 min indicates rapid degradation).

- Prodrug design : Modify the propargyl group to enhance bioavailability (e.g., esterification for passive diffusion).

- Pharmacokinetic profiling : Measure plasma concentration-time curves in rodent models .

Data Contradiction and Validation

Q. How should researchers handle inconsistent cytotoxicity data across cell lines?

- Answer :

- Control experiments : Verify cell viability via MTT assays ± NAC (antioxidant) to rule out ROS-mediated toxicity.

- Dose-response curves : Calculate IC50 values (e.g., 50–100 µM in HeLa vs. >200 µM in HEK293).

- Mechanistic studies : Use flow cytometry to distinguish apoptosis (Annexin V+/PI−) vs. necrosis (PI+) .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions for propargylamine reactions to avoid hydrolysis .

- Characterization : Always correlate melting point (mp ~145–148°C) with DSC data for purity validation .

- Biological assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate with triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.